molecular formula C9H7BrN2O B12433062 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone

1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone

Cat. No.: B12433062
M. Wt: 239.07 g/mol
InChI Key: FUWHFJVBLONNEV-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a brominated pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone typically involves the bromination of pyrrolopyridine derivatives. One common method includes the reaction of 5-bromo-2-pyridyl ethanone with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization and bromination processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The use of high-throughput screening methods can optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrrolopyridine derivatives, oxides, and reduced forms of the original compound .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)7-2-6-3-9(10)11-4-8(6)12-7/h2-4,12H,1H3

InChI Key

FUWHFJVBLONNEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=NC=C2N1)Br

Origin of Product

United States

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